1-[(2-Aminophenyl)methyl]piperidin-4-ol
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Overview
Description
1-[(2-Aminophenyl)methyl]piperidin-4-ol is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol . It is also known by its IUPAC name, 1-(2-aminobenzyl)-4-piperidinol . This compound is characterized by the presence of an aminophenyl group attached to a piperidin-4-ol moiety, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[(2-aminophenyl)methyl]piperidin-4-ol typically involves the reaction of 2-aminobenzyl chloride with piperidin-4-ol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(2-aminophenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures to ensure the desired products are formed efficiently .
Scientific Research Applications
1-[(2-aminophenyl)methyl]piperidin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine and alcohol functionalities.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-[(2-aminophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The aminophenyl group can engage in hydrogen bonding and electrostatic interactions with biological molecules, while the piperidin-4-ol moiety can participate in nucleophilic and electrophilic reactions. These interactions enable the compound to modulate various biochemical processes, including enzyme activity and receptor binding .
Comparison with Similar Compounds
1-[(2-aminophenyl)methyl]piperidin-4-ol can be compared with other similar compounds, such as:
1-[(4-aminophenyl)methyl]piperidin-4-ol: This compound has the amino group positioned at the para position of the phenyl ring, which may result in different reactivity and biological activity.
1-[(2-hydroxyphenyl)methyl]piperidin-4-ol:
1-[(2-methoxyphenyl)methyl]piperidin-4-ol: The methoxy group introduces electron-donating effects, influencing the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-[(2-aminophenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4,11,15H,5-9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQACRYGRXVOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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